12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
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Overview
Description
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid: is a complex organic compound with the molecular formula C18H30O6 and a molecular weight of 342.43 g/mol This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common synthetic routes include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the carbon chain.
Diene Formation: Creation of conjugated diene systems through dehydrogenation reactions.
Methylation: Addition of methyl groups to specific carbon atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Reactions: Use of catalysts to enhance reaction rates and yields.
Purification Processes: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Carbonyl-containing compounds.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds.
Scientific Research Applications
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology:
Enzyme Studies: Used to study enzyme-catalyzed reactions involving hydroxylation and methylation.
Metabolic Pathways: Investigated for its role in metabolic pathways involving fatty acids and lipids.
Medicine:
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Biomarker Research: Studied as a potential biomarker for certain diseases and conditions.
Industry:
Material Science: Used in the development of new materials with specific chemical and physical properties.
Agriculture: Investigated for its potential use as a plant growth regulator or pesticide.
Mechanism of Action
The mechanism of action of 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methyl groups play a crucial role in its biological activity. Key aspects of its mechanism of action include:
Molecular Targets: Enzymes involved in hydroxylation and methylation reactions.
Pathways Involved: Metabolic pathways related to fatty acid and lipid metabolism.
Comparison with Similar Compounds
- 12-Hydroxy-13-(hydroxymethyl)-14-methoxy-3,5,7-trimethyl-14-oxotetradeca-2,4-dienoic acid : A similar compound with an additional methoxy group and a ketone functional group.
- 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienoic acid : A compound with a similar structure but lacking some functional groups.
Uniqueness: 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid is unique due to its specific combination of hydroxyl, methyl, and diene functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.
Properties
IUPAC Name |
12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZISQBFEIXWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70709891 |
Source
|
Record name | 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70709891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34668-58-1 |
Source
|
Record name | 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70709891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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